molecular formula C11H18FeNO8 B1513133 Ferric choline citrate

Ferric choline citrate

Cat. No.: B1513133
M. Wt: 348.11 g/mol
InChI Key: YJBFEDKRBVBHSN-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Ferric choline citrate, also known as ferrocholinate anhydrous, is a compound with the molecular formula C6H4O7.C5H14NO.Fe. It is a coordination complex that includes iron and choline, making it a significant compound in various scientific and industrial applications .

Preparation Methods

The synthesis of ferrocholinate anhydrous involves the reaction of ferric chloride with choline chloride in an aqueous medium. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired complex. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Ferrocholinate anhydrous undergoes several types of chemical reactions, including:

    Oxidation: The iron in the complex can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: The iron can also be reduced using reducing agents like sodium borohydride.

    Substitution: The choline ligand can be substituted with other ligands under specific conditions, leading to the formation of different coordination complexes.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ferrocholinate anhydrous has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ferrocholinate anhydrous involves its ability to donate and accept electrons, making it an effective catalyst in redox reactions. The iron center in the complex can interact with various molecular targets, facilitating electron transfer and promoting chemical transformations. The choline ligand helps stabilize the complex and enhances its solubility in aqueous media .

Comparison with Similar Compounds

Ferrocholinate anhydrous can be compared with other iron-choline complexes and iron coordination compounds. Similar compounds include:

    Ferric chloride: A simple iron salt used in various industrial applications.

    Choline chloride: A quaternary ammonium salt used as a dietary supplement and in industrial processes.

    Iron(III) citrate: Another iron coordination complex with applications in medicine and industry.

Ferrocholinate anhydrous is unique due to its specific combination of iron and choline, which imparts distinct chemical and physical properties, making it suitable for specialized applications .

Properties

Molecular Formula

C11H18FeNO8

Molecular Weight

348.11 g/mol

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;iron(3+);2-oxidopropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H7O7.C5H14NO.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7;/h1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3;/q-1;+1;+3/p-3

InChI Key

YJBFEDKRBVBHSN-UHFFFAOYSA-K

Canonical SMILES

C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].[Fe+3]

Origin of Product

United States

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